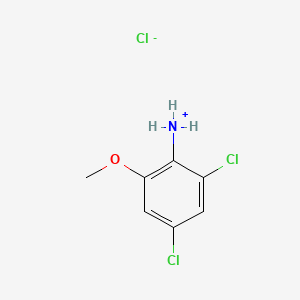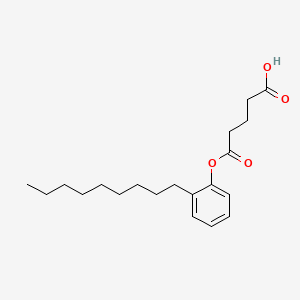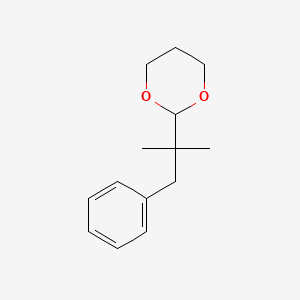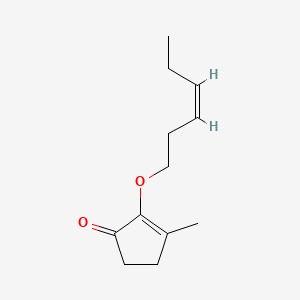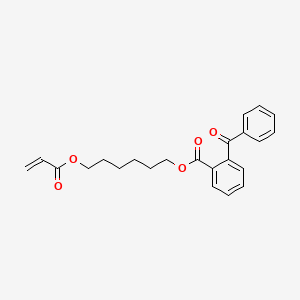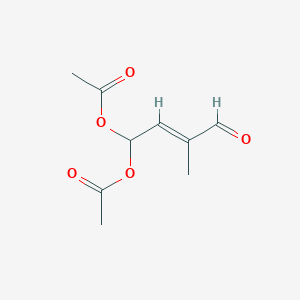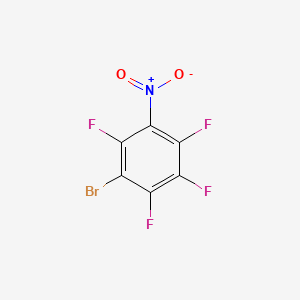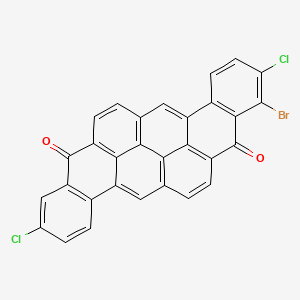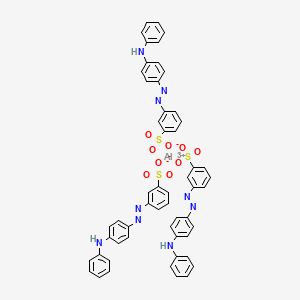
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is an organic compound with the molecular formula C16H11Cl2N. This compound is characterized by the presence of two chlorine atoms, an indene moiety, and a methylaniline group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline typically involves the reaction of 2,6-dichloroaniline with indene-1-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or thiophenols.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloroaniline: Lacks the indene moiety and has different chemical properties.
4-(1H-Inden-1-ylidenemethyl)aniline: Lacks the chlorine atoms and has different reactivity.
N-Methylaniline: Lacks both the chlorine atoms and the indene moiety.
Uniqueness
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is unique due to the presence of both chlorine atoms and the indene moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
28164-43-4 |
|---|---|
Fórmula molecular |
C17H13Cl2N |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
2,6-dichloro-4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
InChI |
InChI=1S/C17H13Cl2N/c1-20-17-15(18)9-11(10-16(17)19)8-13-7-6-12-4-2-3-5-14(12)13/h2-10,20H,1H3/b13-8+ |
Clave InChI |
WTUYNYKXRZHNBX-MDWZMJQESA-N |
SMILES isomérico |
CNC1=C(C=C(C=C1Cl)/C=C/2\C=CC3=CC=CC=C32)Cl |
SMILES canónico |
CNC1=C(C=C(C=C1Cl)C=C2C=CC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


